4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)butanamide
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Description
4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)butanamide is a useful research compound. Its molecular formula is C22H19F4N3O3 and its molecular weight is 449.406. The purity is usually 95%.
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Scientific Research Applications
High-performance Liquid Chromatography Applications
The use of fluorogenic labelling agents, such as aroylacrylic acids, for the high-performance liquid chromatography (HPLC) of biologically important thiols represents a key area of research. For instance, the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid has been utilized as a fluorogenic labeling agent for HPLC, highlighting the compound's selectivity and rapid reaction with thiols to produce fluorescent adducts that can be separated and detected fluorometrically. This research illustrates the potential for compounds with similar structural features to be used in analytical chemistry, particularly in the detection and quantification of biologically relevant molecules (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Antioxidant and Anticancer Activity
Research on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which share functional group similarities with the target compound, has shown significant antioxidant and anticancer activities. These compounds, bearing various moieties such as semicarbazide and thiadiazole, have been found to exhibit higher antioxidant activity than ascorbic acid in some cases. Furthermore, their anticancer activity was tested against human glioblastoma and triple-negative breast cancer cell lines, highlighting the potential therapeutic applications of structurally similar compounds (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Antimicrobial Activity
Arylazopyrazole pyrimidone clubbed heterocyclic compounds have been synthesized and evaluated for their antimicrobial activity, demonstrating the relevance of pyridazinone derivatives in developing new antimicrobial agents. These compounds, synthesized through condensation and cyclization reactions, have been tested against various bacteria and fungi, underscoring the potential utility of compounds with similar structural backbones in addressing microbial resistance (Sarvaiya, Gulati, & Patel, 2019).
Synthesis and Evaluation of Anticancer Activity
The synthesis of new 3(2h)-one pyridazinone derivatives aimed at exploring antioxidant activity presents another avenue of research. These derivatives, synthesized through reactions involving esterification and cyclization, have demonstrated potential anticancer activity through in-vitro tests. Molecular docking studies have further elucidated their mechanisms of action, suggesting the importance of such compounds in the development of new anticancer therapies (Mehvish & Kumar, 2022).
Properties
IUPAC Name |
4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[2-methoxy-5-(trifluoromethyl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F4N3O3/c1-32-19-10-6-15(22(24,25)26)13-18(19)27-20(30)3-2-12-29-21(31)11-9-17(28-29)14-4-7-16(23)8-5-14/h4-11,13H,2-3,12H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTRXNNTGJZEJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F4N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.